3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide
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Overview
Description
3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms on the benzene ring and an N-methylacetamido group attached to the phenyl ring.
Preparation Methods
The synthesis of 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-(N-methylacetamido)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Scientific Research Applications
3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may act as an inhibitor of certain kinases or proteases, which are critical in cell signaling and regulation .
Comparison with Similar Compounds
3,4-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide can be compared with other similar compounds, such as:
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide: This compound has an additional chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.
3,4-Dichloro-N-[2-(N-methylacetamido)phenyl]benzamide: The position of the N-methylacetamido group is different, which can influence the compound’s chemical properties and interactions with biological targets.
2,4-Dichloro-N-(3-methoxy-phenyl)benzamide: The presence of a methoxy group instead of an N-methylacetamido group can lead to different chemical and biological behaviors.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)11-3-8-14(17)15(18)9-11/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTNXMCVRXASPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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